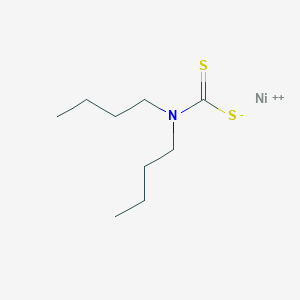

Nickel(2+) (dibutylcarbamothioyl)sulfanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé se caractérise par son apparence cristalline verte et est reconnu pour sa stabilité et sa solubilité dans des solvants organiques tels que le chloroforme et le benzène . Il est principalement utilisé comme catalyseur et stabilisateur dans diverses réactions chimiques et procédés industriels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le sulfure de nickel(II) (dibutylcarbamothioyl) est généralement synthétisé en faisant réagir le dibutyldithiocarbamate avec le chlorure de nickel. La réaction est effectuée dans un solvant organique sous des conditions contrôlées afin de garantir la formation du produit souhaité. La réaction générale peut être représentée comme suit : [ \text{NiCl}2 + 2 \text{C}9\text{H}{19}\text{NS}_2 \rightarrow \text{Ni(C}9\text{H}{19}\text{NS}_2)_2 + 2 \text{NaCl} ]

Méthodes de production industrielle : Dans les milieux industriels, la production de sulfure de nickel(II) (dibutylcarbamothioyl) implique l'utilisation de réacteurs à grande échelle où les réactifs sont mélangés et chauffés dans des conditions spécifiques. Le produit est ensuite purifié par des procédés de cristallisation et de filtration pour obtenir du sulfure de nickel(II) (dibutylcarbamothioyl) de haute pureté {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions : Le sulfure de nickel(II) (dibutylcarbamothioyl) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des complexes de nickel(III).

Réduction : Il peut être réduit en nickel(II) dans des conditions appropriées.

Substitution : Des réactions d'échange de ligands peuvent se produire, où les ligands dibutyldithiocarbamate sont remplacés par d'autres ligands.

Réactifs et conditions courants :

Réduction : Des agents réducteurs comme l'hydrazine peuvent réduire le nickel(III) en nickel(II)

Propriétés

Formule moléculaire |

C9H18NNiS2+ |

|---|---|

Poids moléculaire |

263.1 g/mol |

Nom IUPAC |

N,N-dibutylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/C9H19NS2.Ni/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+2/p-1 |

Clé InChI |

DRMAPGAFXXTPBG-UHFFFAOYSA-M |

SMILES canonique |

CCCCN(CCCC)C(=S)[S-].[Ni+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)

![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)

![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)

![Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B11728767.png)

![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)